

# In-depth Technical Guide: The Discovery and Development of CPI-905

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPI-905   |           |
| Cat. No.:            | B15586774 | Get Quote |

An examination of the available scientific literature and public data reveals no specific molecule or therapeutic agent designated as **CPI-905**. Extensive searches for "**CPI-905**" in scientific databases, clinical trial registries, and other public domains have not yielded information on its discovery, development, mechanism of action, or any associated experimental data.

The term "CPI" in a pharmaceutical context often refers to "Checkpoint Inhibitor." However, no publicly listed checkpoint inhibitor carries the "905" designation.

It is possible that "CPI-905" represents:

- An internal, confidential project name for a compound that has not yet been disclosed publicly.
- A research program that was discontinued at a very early stage, prior to any publications or public announcements.
- A misinterpretation or typographical error of another drug or research molecule.

One prominent clinical trial that bears a similar numerical designation is KEYNOTE-905/EV-303 (NCT03924895). This is a Phase 3 study evaluating the efficacy and safety of perioperative pembrolizumab (an anti-PD-1 checkpoint inhibitor) with or without enfortumab vedotin (an antibody-drug conjugate) in patients with muscle-invasive bladder cancer who are ineligible for cisplatin-based chemotherapy.[1][2][3][4][5] It is crucial to note that this trial does not involve a compound named **CPI-905**.



Another distinct molecule identified in the broader search landscape is CPI-17, a regulatory protein that inhibits myosin light chain phosphatase.[6] This protein is involved in the regulation of smooth muscle contraction and has been studied in the context of various diseases, including diabetes.[6] The signaling pathway associated with CPI-17 involves Protein Kinase C (PKC), which phosphorylates CPI-17, leading to the inhibition of myosin light chain phosphatase (MLCP) and subsequent enhancement of smooth muscle contraction.[6]

# Hypothetical Signaling Pathway Involving a Protein Kinase C (PKC) Inhibitor

While no data exists for **CPI-905**, we can visualize a hypothetical signaling pathway for a generic PKC inhibitor to illustrate the type of diagrammatic representation requested.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. CTO-MK-3475-905: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 5. urotoday.com [urotoday.com]
- 6. Role of the PKC/CPI-17 pathway in enhanced contractile responses of mesenteric arteries from diabetic rats to α-adrenoceptor stimulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: The Discovery and Development of CPI-905]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586774#cpi-905-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com